molecular formula C6H11ClO B8757403 1-Chloro-3-hexanone CAS No. 32831-00-8

1-Chloro-3-hexanone

Cat. No.: B8757403
CAS No.: 32831-00-8
M. Wt: 134.60 g/mol
InChI Key: SSOSIXCDKKBXMG-UHFFFAOYSA-N
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Description

1-Chloro-3-hexanone is a halogenated ketone with the molecular formula C₆H₁₁ClO and a molecular weight of 134.6 g/mol. Structurally, it consists of a six-carbon chain with a ketone group at position 3 and a chlorine substituent at position 1.

Properties

CAS No.

32831-00-8

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

1-chlorohexan-3-one

InChI

InChI=1S/C6H11ClO/c1-2-3-6(8)4-5-7/h2-5H2,1H3

InChI Key

SSOSIXCDKKBXMG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-3-hexanone with four structurally related compounds, emphasizing differences in substituent positions, functional groups, and physicochemical properties.

Positional Isomers: 6-Chloro-2-hexanone

  • Molecular Formula: C₆H₁₁ClO (identical to this compound) .
  • Key Differences: The ketone group is at position 2, and the chlorine is at position 5. Density: 1.02 g/mL at 25°C, suggesting higher density than typical aliphatic ketones due to the terminal chlorine .

Substituted Derivatives: 1-Chloro-3-propyl-2-hexanone

  • Molecular Formula : C₉H₁₇ClO (higher molecular weight: 176.68 g/mol) .
  • Key Differences: A propyl group at position 3 increases steric hindrance, reducing reactivity at the ketone and chlorine sites. The extended carbon chain enhances lipophilicity, likely making it less water-soluble than this compound.

Aromatic Derivatives: 1-[(4-Chlorophenyl)amino]-1-phenyl-3-hexanone

  • Molecular Formula: C₁₈H₂₀ClNO (molecular weight: 301.81 g/mol) .
  • Key Differences: The presence of aromatic rings (phenyl and 4-chlorophenyl) introduces conjugation, altering UV-Vis absorption and stability. The amino group (-NH-) adds hydrogen-bonding capacity, increasing solubility in polar solvents compared to this compound.

Cyclic Analogues: Cyclohexanone Derivatives

  • Example: Cyclohexanone (C₆H₁₀O) has a cyclic structure, leading to: Lower volatility due to ring strain and stronger intermolecular forces . Distinct reactivity in oxidation reactions (e.g., Baeyer-Villiger oxidation) compared to linear ketones like this compound.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Reference
This compound Not Available C₆H₁₁ClO 134.6 Primary chloride; ketone at C3 -
6-Chloro-2-hexanone 10226-30-9 C₆H₁₁ClO 134.6 Density: 1.02 g/mL at 25°C
1-Chloro-3-propyl-2-hexanone 178609-26-2 C₉H₁₇ClO 176.68 Propyl substituent increases MW
Cyclohexanone 108-94-1 C₆H₁₀O 98.15 Cyclic structure; lower volatility

Key Research Findings

Substituent Position Effects: Chlorine placement significantly impacts reactivity. For example, 6-Chloro-2-hexanone’s terminal chlorine is less reactive in SN2 reactions than this compound’s centrally located chlorine .

Steric and Electronic Effects: Bulky groups (e.g., propyl in 1-Chloro-3-propyl-2-hexanone) reduce ketone electrophilicity, slowing nucleophilic additions .

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